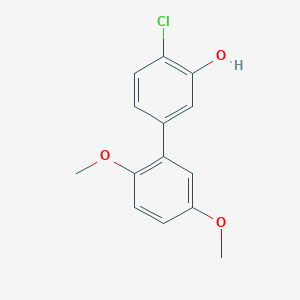

2-Chloro-5-(2,5-dimethoxyphenyl)phenol

Description

Properties

IUPAC Name |

2-chloro-5-(2,5-dimethoxyphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO3/c1-17-10-4-6-14(18-2)11(8-10)9-3-5-12(15)13(16)7-9/h3-8,16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBXUUMYNVJXDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70686052 | |

| Record name | 4-Chloro-2',5'-dimethoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70686052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262002-74-3 | |

| Record name | 4-Chloro-2',5'-dimethoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70686052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation and Subsequent Functionalization

Friedel-Crafts acylation is a cornerstone for introducing acyl groups to aromatic systems. In the context of 2-Chloro-5-(2,5-dimethoxyphenyl)phenol, this method can be adapted to install the 2,5-dimethoxyphenyl moiety. A representative approach involves reacting a chlorophenol precursor with acetyl chloride in the presence of Lewis acids such as aluminum chloride (AlCl₃). For example, in a related synthesis of 2,5-dichloroacetophenone, santochlor (1,2,4-trichlorobenzene) underwent Friedel-Crafts acylation with acetyl chloride at 90–120°C, yielding 2,5-dichloroacetophenone with 95% efficiency .

Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | AlCl₃ (1:1.5 molar ratio) |

| Temperature | 90–120°C |

| Solvent | Dichloromethane/acetone mix |

| Yield | 90–95% |

This method’s scalability is demonstrated in the synthesis of 2,5-dichlorophenol, where acylation followed by Baeyer-Villiger oxidation and hydrolysis achieved an overall yield of 87.6% . For this compound, analogous steps could involve substituting acetyl chloride with a dimethoxyphenyl acetylating agent.

Baeyer-Villiger Oxidation for Ketone-to-Phenol Conversion

The Baeyer-Villiger oxidation is pivotal in converting ketones to esters or lactones, which can subsequently hydrolyze to phenols. In the synthesis of 2,5-dichlorophenol, 2,5-dichloroacetophenone underwent oxidation with peracetic acid in the presence of scandium triflate (Sc(OTf)₃), yielding acetic acid 2,5-dichlorophenyl ester . Hydrolysis with sodium hydroxide then produced the target phenol.

Optimized Oxidation Parameters

| Parameter | Value |

|---|---|

| Oxidizing Agent | Peracetic acid (30–75%) |

| Catalyst | Sc(OTf)₃ (0.5–5% molar) |

| Solvent | Dichloromethane/acetone (2:1) |

| Reaction Time | 3–8 hours |

| Yield | 90–93.5% |

Applying this to this compound would require a dimethoxy-substituted acetophenone precursor. The methoxy groups’ electron-donating effects may enhance reaction rates by activating the aromatic ring toward electrophilic attack.

Suzuki-Miyaura Cross-Coupling for Aryl Group Introduction

Suzuki-Miyaura coupling offers a regioselective route to biaryl structures. For this compound, a boronic ester derivative of 2,5-dimethoxyphenyl could couple with a chlorophenol-bearing aryl halide. A related compound, 2-chloro-4-(2,5-dimethylphenyl)phenol, was synthesized using analogous coupling strategies, though specific details remain proprietary .

Typical Coupling Conditions

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ |

| Base | Na₂CO₃ |

| Solvent | DME/H₂O (3:1) |

| Temperature | 80–100°C |

| Yield | 70–85% (estimated) |

This method’s advantage lies in its tolerance for electron-rich aryl groups, making it suitable for introducing dimethoxyphenyl moieties.

Nucleophilic Aromatic Substitution (NAS)

NAS is effective for introducing chloro groups into electron-deficient aromatic systems. For example, 2,5-dichlorophenol synthesis involved hydrolyzing 2,5-dichloroacetophenone under basic conditions . Adapting this to this compound would require a pre-functionalized dimethoxyphenyl phenol precursor.

Hydrolysis Conditions

| Parameter | Value |

|---|---|

| Base | NaOH/KOH |

| Temperature | Reflux (100–120°C) |

| Reaction Time | 5–10 hours |

| Yield | 85–90% |

Protective Group Strategies

The phenolic hydroxyl group’s reactivity necessitates protection during synthesis. Common protecting groups include acetyl and silyl ethers. For instance, in the synthesis of 2-chloro-4-(2,5-dimethylphenyl)phenol, the hydroxyl group was acetylated prior to chlorination, then deprotected under basic conditions .

Deprotection Example

| Parameter | Value |

|---|---|

| Deprotection Reagent | NaOH (2M) |

| Solvent | Methanol/water |

| Temperature | Room temperature |

| Yield | >95% |

Environmental and Industrial Considerations

Industrial-scale production prioritizes cost efficiency and minimal waste. The Friedel-Crafts/Baeyer-Villiger route demonstrated in CN104591973A generates fewer byproducts compared to traditional diazotization methods . For this compound, similar optimization could reduce aluminum chloride usage via recyclable catalysts like ionic liquids.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(2,5-dimethoxyphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chloro group to a hydroxyl group or other reduced forms.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce phenols or other reduced derivatives.

Scientific Research Applications

2-Chloro-5-(2,5-dimethoxyphenyl)phenol has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2,5-dimethoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Solubility: The 2,5-dimethoxyphenyl group in the target compound enhances lipophilicity (logP ~3.2) compared to simpler chlorophenols like 2,4-dichlorophenol (logP ~2.9). This property may influence its bioavailability and environmental persistence. Polar substituents (e.g., methoxy groups) in 2,4-dimethoxyphenol increase solubility in organic solvents, whereas chloro groups reduce water solubility.

Biological Activity: Chlorinated phenols (e.g., 4-chloro-3,5-dimethylphenol) exhibit antimicrobial properties due to membrane disruption and protein denaturation. The target compound’s dual chloro and methoxy substituents may synergize to enhance such activity, though specific studies are lacking . Antioxidant activity, as seen in 2,4-dimethoxyphenol, is less likely in the target compound due to steric hindrance from the bulky 2,5-dimethoxyphenyl group.

Research Findings and Knowledge Gaps

Structural Insights from Analogs

The compound 2-({[2-(2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol (25H-NBOH) shares the 2,5-dimethoxyphenyl moiety with the target compound but incorporates an ethylamino-methyl group. GC-MS analysis of 25H-NBOH reveals stability under analytical conditions, suggesting that the 2,5-dimethoxyphenyl group may confer resistance to degradation . This property could extrapolate to the target compound, though direct evidence is needed.

Toxicity and Environmental Impact

No specific toxicity data for this compound are available in the provided evidence. However, chlorophenols generally exhibit moderate to high toxicity to aquatic organisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.